3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide
Overview
Description
3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide (CMDT) is an organic compound belonging to the class of dibenzothiazepines. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. CMDT has been used in a variety of scientific research applications, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a model compound to study the behavior of organic molecules.
Scientific Research Applications
Neuropharmacology
This compound is structurally related to tianeptine , an antidepressant and anxiolytic agent . It has been studied for its effects on the central nervous system and is known to modulate glutamate receptor activity and dopamine release. This makes it a valuable subject for research into treatments for depression and anxiety disorders.
Anti-Inflammatory Properties
In vitro studies suggest that derivatives of this compound can inhibit inflammation and the activation of microglia . This could be particularly useful in developing treatments for neuroinflammatory diseases, such as multiple sclerosis or Parkinson’s disease.
Cognitive Enhancement
Research indicates that this compound may improve neurocognitive function and memory . This opens up possibilities for its use in treating cognitive impairments associated with various neurological conditions.
Ceramic Materials
The compound has been listed under ceramic materials, suggesting potential applications in the development of new ceramic-based products . Ceramics are crucial in various industries, including electronics, aerospace, and biomedical implants.
Chemical Reference Material
It is available for purchase as a high-quality chemical reference material, which is essential for laboratory standards and proficiency testing . This ensures the accuracy and consistency of experimental results across different research studies.
Synthetic Chemistry
The compound’s structure and properties make it a candidate for synthetic chemistry research, where it could be used as a precursor or intermediate in the synthesis of more complex molecules .
properties
IUPAC Name |
3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8,14,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRSJPHSCOAFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949535 | |
Record name | 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine | |
CAS RN |
26723-60-4 | |
Record name | Dibenzo[c,f][1,2]thiazepin-11-ol, 3-chloro-6,11-dihydro-6-methyl-, 5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26723-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026723604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-11-hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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